N-(2-ethoxyethyl)oxan-4-amine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. Its chemical formula is , and it has a molecular weight of approximately . This compound is classified as an amine derivative of oxane, which is a cyclic ether. The presence of the ethoxyethyl group contributes to its distinctive properties and reactivity.
The synthesis of N-(2-ethoxyethyl)oxan-4-amine typically involves the reaction of oxane derivatives with 2-ethoxyethylamine. This reaction is usually performed under controlled conditions, often utilizing a catalyst and an inert atmosphere to minimize side reactions.
Common Synthetic Routes:
Industrial production may involve larger-scale processes using continuous flow reactors to optimize yield and efficiency.
The molecular structure of N-(2-ethoxyethyl)oxan-4-amine can be represented by its canonical SMILES notation: CCCCC(CC)CNC1CCOCC1
. The InChI key for this compound is QCPSEEOCFMSSGA-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N-(2-ethoxyethyl)oxan-4-amine |
InChI | InChI=1S/C13H27NO/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3 |
N-(2-ethoxyethyl)oxan-4-amine can participate in various chemical reactions, including:
The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism of action for N-(2-ethoxyethyl)oxan-4-amine involves its interaction with various molecular targets, such as enzymes and receptors. As a ligand, it can bind to specific sites on proteins, influencing their activity and triggering biochemical pathways. This interaction may lead to potential therapeutic effects, particularly in biological systems where modulation of enzyme activity is required.
N-(2-ethoxyethyl)oxan-4-amine exhibits several notable physical and chemical properties:
Further characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often used to confirm the structure and purity of the synthesized compound.
N-(2-ethoxyethyl)oxan-4-amine has a range of applications across various scientific disciplines:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5